3,9-Diazabicyclo[4.2.1]nonan-4-one
Overview
Description
3,9-Diazabicyclo[4.2.1]nonan-4-one is a chemical compound . It is also known by its CAS Number: 1210963-09-9 .
Synthesis Analysis
The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one involves a three-component [3+2] cycloaddition followed by reduction and lactamization . This process has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold .Molecular Structure Analysis
The molecular structure of 3,9-Diazabicyclo[4.2.1]nonan-4-one can be represented by the InChI code: 1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10) .Physical And Chemical Properties Analysis
3,9-Diazabicyclo[4.2.1]nonan-4-one is a powder . It has a molecular weight of 140.19 .Scientific Research Applications
Application in Organic Chemistry
3,9-Diazabicyclo[4.2.1]nonan-4-one is used in the field of organic chemistry . It’s used in a three-component [3+2] cycloaddition followed by reduction and lactamization as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo [4.2.1]nonane-containing scaffold . This process involves the use of 2-azidobenzaldehydes or 2-nitrobenzaldehydes for three-component [3+2] cycloaddition . The azide or nitro group in intermediates may be reduced to amine prior to lactamization without isolation and/or purification of the [3+2] cycloaddition products .
Application in Medicinal Chemistry
3,9-Diazabicyclo[4.2.1]nonan-4-one derivatives have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics . These applications are in the field of medicinal chemistry .
Application in Asymmetric Catalysis
3,9-Diazabicyclo[4.2.1]nonane derivatives are attractive to researchers for use in asymmetric catalysis . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .
Application as Ion Receptors
Some derivatives of 3,9-Diazabicyclo[4.2.1]nonane are used as ion receptors . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .
Application in the Construction of Metallocycles
3,9-Diazabicyclo[4.2.1]nonane derivatives are used in the construction of metallocycles . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .
Application as Molecular Tweezers
3,9-Diazabicyclo[4.2.1]nonane derivatives are used as molecular tweezers . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .
Application in Asymmetric Catalysis
3,9-Diazabicyclo[4.2.1]nonane derivatives are attractive to researchers for use in asymmetric catalysis . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .
Application as Ion Receptors
Some derivatives of 3,9-Diazabicyclo[4.2.1]nonane are used as ion receptors . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .
Application in the Construction of Metallocycles
3,9-Diazabicyclo[4.2.1]nonane derivatives are used in the construction of metallocycles . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .
Application as Molecular Tweezers
3,9-Diazabicyclo[4.2.1]nonane derivatives are used as molecular tweezers . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .
Application in Anticancer Chemotherapeutics
The bicyclo [3.3.1]nonane moiety, which is predominant in most biologically active natural products, has been noticed to have exceptional characteristics compared to others . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Application in the Synthesis of Bridged Bi- and Tricyclic Lactams
3,9-Diazabicyclo[4.2.1]nonane is involved in a three-step protocol for the synthesis of bridged bi- and tricyclic lactams . This involves [3+2] cycloaddition of aldimines and activated alkenes and sequential hydrazine-promoted lactamization .
Safety And Hazards
properties
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDDWFBNQVXOPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672592 | |
Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Diazabicyclo[4.2.1]nonan-4-one | |
CAS RN |
1210963-09-9 | |
Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.